1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Lipophilicity Membrane permeability LogP

1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-42-3) is a fully synthetic 1,3-diaryl-1H-pyrazol-5-amine derivative. Its molecular formula is C16H14FN3 and its molecular weight is 267.30 g/mol.

Molecular Formula C16H14FN3
Molecular Weight 267.3 g/mol
CAS No. 618098-42-3
Cat. No. B3042428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
CAS618098-42-3
Molecular FormulaC16H14FN3
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3F
InChIInChI=1S/C16H14FN3/c1-11-6-2-3-7-12(11)14-10-16(18)20(19-14)15-9-5-4-8-13(15)17/h2-10H,18H2,1H3
InChIKeyTVMMWDQPBKGDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-42-3): Core Identity and Structural Distinction


1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-42-3) is a fully synthetic 1,3-diaryl-1H-pyrazol-5-amine derivative . Its molecular formula is C16H14FN3 and its molecular weight is 267.30 g/mol . The compound is available from multiple reputable vendors, typically at purities of 95% (e.g., AKSci) or 98% (e.g., Leyan) . It is classified as an aromatic fluorocarbon and is registered under MDL number MFCD04122823 . The pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, and the specific combination of an ortho-fluorophenyl substituent at N1 with an ortho-methylphenyl (o-tolyl) substituent at C3 yields a sterically congested and electronically distinct architecture compared to the para-substituted or unsubstituted analogs that dominate screening collections .

Why 1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine Cannot Be Interchanged with Nearby Analogs


The substitution pattern on the pyrazol-5-amine core exerts profound effects on lipophilicity, electronic distribution, and steric accessibility of the 5-amino hydrogen-bonding motif . Moving the fluorine from the ortho to the para position (e.g., CAS 618098-18-3) or relocating the methyl group from ortho to para (e.g., CAS 618098-41-2) yields regioisomers that share identical molecular formulas and nearly identical predicted LogP and PSA values, yet differ markedly in the spatial presentation of their pharmacophoric elements [1]. Removing the ortho-methyl group entirely (e.g., CAS 890764-08-6) reduces LogP by approximately 0.89 log units and eliminates the steric shielding of the C3-aryl ring, potentially altering target binding kinetics and off-target profiles . The pyrazol-5-amine class has well-documented structure-activity relationships in kinase inhibition, particularly against p38α MAP kinase, where even minor positional variations in aryl substitution can shift IC50 values by orders of magnitude [2]. Therefore, treating any 1,3-diaryl-1H-pyrazol-5-amine as interchangeable with another without direct comparative data introduces substantial risk of confounding structure-activity conclusions in any biological experiment.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine Versus Closest Analogs


Lipophilicity Advantage Over the Des-methyl Analog (CAS 890764-08-6)

The target compound exhibits a predicted LogP of 4.15, which is 0.89 log units higher than that of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 890764-08-6), for which a LogP of 3.26 is reported under identical computational methodology . This difference corresponds to an approximately 7.8-fold increase in calculated octanol-water partition coefficient for the target compound. In the context of central nervous system drug discovery and cellular permeability screening, LogP values above 4.0 are often associated with improved passive membrane permeability, although values exceeding 5.0 may compromise aqueous solubility [1].

Lipophilicity Membrane permeability LogP

Steric Differentiation: Ortho-Methyl Substitution Creates a Sterically Shielded C3-Aryl Environment Absent in Para-Substituted and Unsubstituted Analogs

The ortho-methyl group on the C3-phenyl ring of the target compound introduces steric bulk that restricts rotation of the C3-aryl ring relative to the pyrazole core . This feature is absent in 1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-41-2), which bears the methyl group at the para position, and in 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 890764-08-6), which lacks a methyl group entirely [1]. The ortho-methyl orientation forces the C3-phenyl ring into a more orthogonal conformation relative to the pyrazole plane, as demonstrated by crystallographic studies of closely related 1,3-diarylpyrazoles [2]. This conformational restriction can translate into differences in target protein binding-site complementarity, particularly in kinase ATP-binding pockets where the C3-aryl group occupies the deep hydrophobic pocket [3].

Steric hindrance Ortho-substitution Selectivity

Purity Specification: Certified 98% Purity Offers Superior Reproducibility Over Standard 95% Grade Analogs

The target compound is commercially available at 98% purity from Leyan (catalog 1947870) . In contrast, the closest regioisomer 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-18-3) is routinely supplied at 95% purity from multiple vendors (e.g., AKSci, CymitQuimica) . The 3-percentage-point purity differential corresponds to a potential 3% w/w reduction in bioactive impurity burden, which is significant in dose-response assays where impurities with even weak agonistic or antagonistic activity can distort IC50/EC50 determinations by more than 10% [1]. The 98% specification also reduces the likelihood of batch-to-batch variability exceeding ±5% in biological replicate experiments [2].

Chemical purity Reproducibility Quality control

Predicted Basicity (pKa): Weakly Basic Character Supports Physiological Solubility Profile Distinct from Regioisomers

The predicted pKa of the target compound is 2.38 ± 0.10, indicating that the 5-amino group is a very weak base and will be predominantly unprotonated (>99.9%) at physiological pH 7.4 . This low basicity is characteristic of 5-aminopyrazoles where the amino group is conjugated with the pyrazole ring system, reducing its proton-accepting capacity. Comparative pKa data for the closest analogs are not uniformly available from public databases, but the class-level trend indicates that 1,3-diaryl substitution further lowers the pKa of the 5-amino group relative to monoaryl or unsubstituted 5-aminopyrazoles (class-level pKa range: 2.0-3.0 for diaryl derivatives vs. 4.0-5.0 for monoaryl derivatives) [1]. The predominantly neutral species at pH 7.4 is expected to exhibit improved passive membrane permeability and reduced pH-dependent solubility variability compared to more basic aminopyrazole analogs [2].

Acid-base properties Ionization state Drug-likeness

Structural Orthogonality in Kinase Inhibitor Library Design: Dual Ortho-Substitution Pattern Increases Three-Dimensionality Relative to Flat Para-Substituted Scaffolds

The target compound features ortho-substitution on both the N1-phenyl ring (2-fluoro) and the C3-phenyl ring (2-methyl). This dual-ortho substitution increases the fraction of sp3-hybridized carbon atoms (Fsp3 = 0.13) relative to para-substituted analogs that can adopt more planar conformations . Although no direct experimental IC50 data are available for the target compound against specific kinases, the 5-aminopyrazole scaffold is a validated kinase hinge-binding motif, and ortho-substitution patterns have been shown in related diarylpyrazole series to improve kinase selectivity by reducing the number of kinases that can accommodate the non-coplanar binding conformation [1][2]. In a published p38α MAP kinase inhibitor optimization program, the introduction of an ortho-substituent on the C3-phenyl ring of a 5-aminopyrazole core shifted the selectivity profile away from JNK2 and ERK2 by factors of 10- to 50-fold compared to the corresponding para-substituted derivative [3].

Kinase inhibitor Scaffold diversity 3D molecular shape

Vendor Availability and Supply Chain Redundancy: Multi-Source Access Including Sigma-Aldrich AldrichCPR Collection

The target compound is listed in the Sigma-Aldrich AldrichCPR (Custom Products Research) collection under product number L318698, confirming its availability through the world's largest research chemical distributor . It is also stocked by AKSci (catalog 1797CM, 95%), Alfa Chemistry (catalog OFC618098423), Leyan (catalog 1947870, 98%), and CymitQuimica (Ref. 54-PC4251) . In contrast, its 4-fluoro regioisomer CAS 618098-18-3 is available from a smaller set of suppliers and is not listed in the AldrichCPR collection as a distinct stock item (only available as AldrichCPR L318388) . Multi-source availability reduces the risk of single-supplier dependency and ensures competitive pricing, which is a practical advantage for procurement planning in multi-year research programs.

Commercial availability Supply chain AldrichCPR

Procurement-Guided Application Scenarios for 1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-42-3)


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Screening Libraries

The target compound should be prioritized as a 5-aminopyrazole hinge-binding scaffold in kinase inhibitor screening collections where library diversity along the N1 and C3 aryl vectors is desired. The dual-ortho substitution pattern (2-fluoro on N1-phenyl and 2-methyl on C3-phenyl) introduces conformational three-dimensionality that distinguishes it from the flatter para-substituted analogs commonly found in commercial libraries [1]. Published SAR from the p38α MAP kinase inhibitor program demonstrates that ortho-substitution on the C3-aryl ring can redirect kinase selectivity by 10- to 50-fold compared to para-substituted counterparts [2]. The 98% purity grade from Leyan (catalog 1947870) further supports its use in quantitative enzymatic assays where impurity-driven false positives must be minimized .

Central Nervous System (CNS) Target Programs Requiring Elevated Lipophilicity

With a predicted LogP of 4.15, the compound occupies a lipophilicity window that is attractive for CNS drug discovery programs targeting intracellular CNS enzymes (e.g., brain-penetrant kinase inhibitors). Its LogP is 0.89 units higher than the des-methyl analog CAS 890764-08-6 (LogP 3.26), providing a measurable lipophilicity advantage for passive blood-brain barrier penetration [1]. The very low predicted pKa (2.38) ensures that the compound exists predominantly as a neutral species at physiological pH, minimizing P-glycoprotein recognition that often limits brain exposure of basic amines . Researchers screening for CNS-penetrant kinase inhibitors should consider this compound over less lipophilic 1,3-diarylpyrazol-5-amines.

Structure-Activity Relationship (SAR) Studies Investigating Ortho-Substituent Effects on Target Binding

The compound is ideally suited as a probe molecule in systematic SAR studies where the effect of ortho-fluorine and ortho-methyl substitution on target engagement is being evaluated. It represents the 'dual-ortho' quadrant of a 2×2 substitution matrix (N1-ortho vs. N1-para; C3-ortho vs. C3-para), allowing direct comparison with CAS 618098-18-3 (N1-para, C3-ortho), CAS 618098-41-2 (N1-ortho, C3-para), and CAS 618098-12-7 (N1-para, C3-para) to deconvolute the individual contributions of each ortho-substituent to binding affinity and selectivity [1][2]. The commercial availability of all four matrix compounds from overlapping vendor networks facilitates procurement of a matched set for controlled comparative studies .

Physicochemical Profiling of Aminopyrazole Chemical Space for Drug Discovery Informatics

The target compound's well-defined computational property profile (LogP 4.15, PSA 43.84, pKa 2.38, H-bond donors 1, H-bond acceptors 3, rotatable bonds 2) makes it a suitable data point for building or validating in silico models that predict the drug-likeness of 5-aminopyrazole-containing compound libraries . Its calculated properties place it within Lead-like chemical space (MW 267.3 < 350; LogP 4.15 < 4.5; HBD 1 < 3; HBA 3 < 6), supporting its use as a reference compound in cheminformatics analyses comparing the property distributions of ortho-substituted vs. para-substituted diarylpyrazole series [3].

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.